6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo-thiadiazole core with a 2-bromophenyl substituent at position 4. Its molecular formula is C₉H₅BrN₄S, with an average molecular mass of approximately 281.16 g/mol (calculated from analogs in and ). The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, which influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4S/c10-7-4-2-1-3-6(7)8-13-14-5-11-12-9(14)15-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCBYBHDAQDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=NN=C3S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzoyl hydrazine with thiocarbohydrazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines
Scientific Research Applications
6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore for developing new drugs with antimicrobial, antifungal, and anticancer activities
Biological Studies: Used in studies to understand enzyme inhibition, particularly urease inhibition, which is crucial for developing treatments against urease-positive microorganisms.
Material Science: Investigated for its potential use in creating new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as a competitive inhibitor of enzymes such as urease, binding to the active site and preventing substrate access.
Disruption of Cellular Processes: In antifungal applications, it disrupts membrane integrity, leading to cell death.
Pathways Involved: The compound affects pathways related to enzyme activity and cellular integrity, making it effective against various pathogens.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The biological and chemical properties of triazolothiadiazoles are highly dependent on substituents at positions 3 and 5. Key comparisons include:
Table 1: Substituent Effects in Triazolothiadiazole Derivatives
Key Observations:
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic reactivity compared to methyl or methoxy groups, which are electron-donating.
- Lipophilicity : The target compound likely has moderate lipophilicity (logP ~2.5–3.5 inferred from analogs), whereas methyl or methoxy-substituted derivatives (e.g., ) show increased solubility in polar solvents.
Anticancer Activity
- The dinitrophenyl derivative KA39 exhibits potent anticancer activity (GI₅₀ <1 µM) due to nitro groups enhancing electron deficiency and sulfonamide improving target binding. In contrast, bromophenyl derivatives may rely on halogen bonding for activity, which is less potent than nitro groups but offers selectivity.
- Microwave-synthesized derivatives with fluoro-methoxybiphenyl groups (e.g., 3b and 3g in ) show IC₅₀ values in the low micromolar range, suggesting bromophenyl analogs could achieve similar efficacy with optimized substituents.
Antimicrobial and Anti-inflammatory Activity
- Derivatives with pyridinyl or methoxyphenyl groups () demonstrate broad-spectrum antibacterial activity, attributed to enhanced membrane penetration via aromatic π-π stacking. The target compound’s bromine may improve halogen bonding with bacterial enzymes.
- The p38 MAPK inhibitor 3-(2-chlorophenyl)-6-(4-methoxyphenoxymethyl) () highlights the importance of halogen and alkoxy groups in kinase binding. Bromine’s larger size compared to chlorine may improve binding affinity but reduce solubility.
Biological Activity
6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of appropriate precursors under specific reaction conditions. The structural characterization is often confirmed through various spectroscopic techniques including NMR and X-ray crystallography. For instance, a study reported the synthesis of a series of triazolo-thiadiazole derivatives and established their structures using spectroanalytical methods .
Antimicrobial Activity
Recent studies highlight the potent antimicrobial properties of this compound. In one investigation involving a panel of bacteria and fungi:
- Antibacterial Activity : The compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, it was found to be more effective than standard antibiotics like ampicillin and streptomycin .
- Antifungal Activity : The antifungal potency was also remarkable; some derivatives demonstrated activity that was up to 80 times higher than ketoconazole .
The minimal inhibitory concentrations (MICs) for selected strains are summarized in Table 1.
| Compound | MIC (µg/mL) | Reference Drug Comparison |
|---|---|---|
| This compound | 0.5-2 | >80 times more effective than ketoconazole |
| Ampicillin | 8-16 | Standard reference |
| Streptomycin | 8-16 | Standard reference |
Anticancer Activity
The compound has shown promise in cancer research as well. A study focused on its antiproliferative effects against various human cancer cell lines revealed:
- Selective Cytotoxicity : It displayed potent activity against Bcl-2-expressing cancer cell lines while showing limited effects on non-Bcl-2-expressing lines .
- Mechanism of Action : The mechanism involves inhibition of anti-apoptotic pathways mediated by Bcl-2 proteins .
Case Studies
- Antimicrobial Efficacy : A recent publication reported that derivatives of this compound were tested against resistant bacterial strains including MRSA. Results indicated that these compounds retained efficacy against resistant strains where traditional antibiotics failed .
- Urease Inhibition : Another study evaluated the urease inhibitory potential of this compound class. The most potent derivative showed an IC50 value significantly lower than that of thiourea (the positive control), indicating strong therapeutic potential for conditions like urinary tract infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodology : The compound is synthesized via cyclization reactions. A common route involves converting a carboxylic acid to an acid chloride (using POCl₃), followed by amide formation and cyclization with thiol-containing intermediates. Microwave-assisted synthesis (using phosphoryl chloride as a cyclizing agent) significantly reduces reaction time compared to conventional heating . Key intermediates include benzohydrazide derivatives, and purification is achieved via column chromatography or recrystallization .
- Key Considerations : Optimize stoichiometry of POCl₃ and reaction temperature to avoid side products like thiadiazines .
Q. How is the structural identity of this compound confirmed?
- Methodology :
- X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.71–1.76 Å, C–N: 1.30–1.33 Å) and dihedral angles between the triazolothiadiazole core and bromophenyl substituent (~8.6°) .
- Spectroscopy :
- IR : Confirm N–H (3200–3400 cm⁻¹) and C–Br (550–600 cm⁻¹) stretches.
- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and ¹³C NMR confirms the triazole-thiadiazole scaffold (δ 150–160 ppm for C=N) .
- Mass spectrometry : Molecular ion peaks align with the formula C₁₀H₆BrN₄S (M⁺ = 308.96) .
Q. What preliminary biological activities have been reported for this scaffold?
- Findings : Triazolothiadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, derivatives with 2-bromophenyl groups show IC₅₀ values <10 µM against Staphylococcus aureus Sortase A, a virulence factor . Antiproliferative activity against HeLa cells (IC₅₀ ~20 µM) is linked to apoptosis induction .
- Screening Protocol : Use agar diffusion (antimicrobial) and MTT assays (cytotoxicity) with positive controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) .
Advanced Research Questions
Q. How do substituent variations at the 3- and 6-positions influence bioactivity?
- SAR Insights :
- 6-Position : Bulky groups (e.g., adamantyl) enhance lipophilicity and membrane penetration, improving anticancer activity . Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity, enhancing enzyme inhibition (e.g., Sortase A IC₅₀ = 9.3 µM for sulfonate derivatives) .
- 3-Position : Pyridinyl or methoxyphenyl groups improve solubility and hydrogen bonding with target proteins .
- Experimental Design : Synthesize derivatives via combinatorial chemistry and test against target enzymes/cell lines. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Approach :
- Docking Studies : Map interactions with Sortase A (PDB: 1T2W) to identify key residues (e.g., Arg-139, Cys-184) involved in hydrogen bonding and π-π stacking .
- MD Simulations : Simulate stability of ligand-receptor complexes (GROMACS) over 100 ns; analyze RMSD (<2 Å indicates stable binding) .
- Limitations : Solvation effects and protonation states may require QM/MM refinement .
Q. What challenges arise in crystallographic analysis of triazolothiadiazole derivatives?
- Challenges :
- Crystal Packing : Bromine’s heavy atom effect complicates data collection (use synchrotron sources for high-resolution data) .
- Polymorphism : Co-crystallization with benzoic acids (e.g., 4-bromobenzoic acid) improves crystal stability via O–H⋯N and C–H⋯O interactions .
- Solutions : Use SHELXT for structure solution and Mercury for visualizing π-π interactions (centroid distances ~3.7 Å) .
Q. How can synthetic yields be optimized for large-scale production?
- Optimization Strategies :
- Microwave Synthesis : Reduces reaction time from 12 hours to 30 minutes (85% yield vs. 60% conventionally) .
- Solvent Choice : DMF enhances cyclization efficiency but requires post-reaction ice-water quenching to precipitate pure product .
Q. What mechanisms underlie its enzyme inhibitory activity?
- Proposed Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
